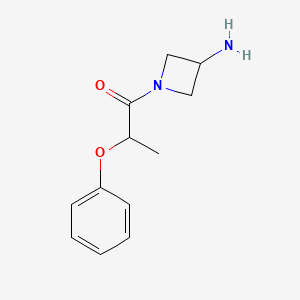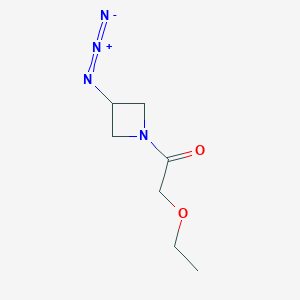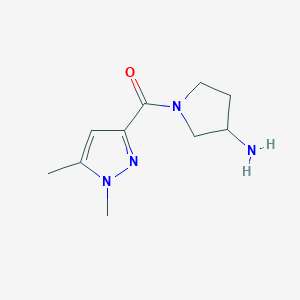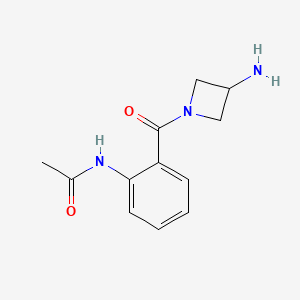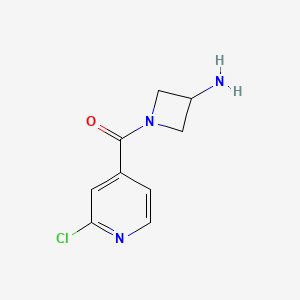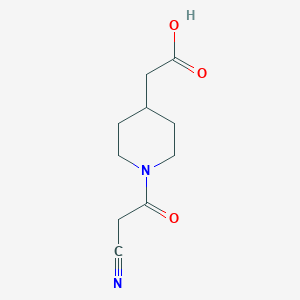
2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid
説明
“2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid” is a chemical compound. It has been mentioned in the context of pharmaceutical research, specifically as a potent inhibitor of soluble epoxide hydrolase (sEH), which has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .
科学的研究の応用
Vasodilation Properties : A study synthesized compounds related to 2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid and investigated their vasodilation properties. They found that some compounds showed significant vasodilation potency, highlighting potential medicinal applications (Girgis et al., 2008).
Wound Healing Applications : Another research focused on the synthesis of cyanoacrylate glues, which are quick-setting materials and can rapidly cure to hard, clear, glassy resins. These materials, including derivatives of this compound, have potential applications in wound healing (Vinodh et al., 2016).
Cyanoacetylation in Chemistry : A study on cyanoacetylation of 6-aminopyrimidines with cyanoacetic acid and acetic anhydride revealed insights into chemical reactions involving compounds like this compound. This research contributes to the broader understanding of chemical synthesis methods (Quiroga et al., 2008).
Organic Synthesis and Transformation : A paper discussed the use of non-activated aziridines, similar in structure to this compound, for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. This research highlights the compound's role in organic synthesis and transformation processes (Vervisch et al., 2012).
Synthesis of Heterocyclic Compounds : Research into the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives involved compounds similar to this compound. This study is important for the development of fused tricyclic heterocycles, which have various applications in chemistry and pharmacology (Ladani & Patel, 2015).
作用機序
- The piperidine ring and cyanoacetamide group suggest potential interactions with enzymes involved in metabolic pathways or receptors in biological systems .
- Unfortunately, detailed studies on its precise mode of action are lacking, so further research is needed .
- Cellular effects are not well-documented, but we can speculate:
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- The compound’s absorption likely occurs via passive diffusion in the gastrointestinal tract. It may distribute widely due to its small size and lipophilic properties. Enzymes in the liver may metabolize it, potentially forming inactive metabolites. Elimination primarily occurs through renal excretion. Its bioavailability depends on factors like solubility, stability, and metabolism .
Result of Action
将来の方向性
The future directions for the research and development of “2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid” and similar compounds could involve further exploration of their potential as inhibitors of soluble epoxide hydrolase (sEH), which could have implications for the treatment of pain and inflammatory diseases .
生化学分析
Biochemical Properties
2-(1-(2-Cyanoacetyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it can form complexes with proteins that have binding sites for piperidine derivatives, influencing their activity and stability . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, the compound has been shown to inhibit certain proteases by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and oxygen . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These adverse effects are often associated with the compound’s ability to interact with multiple biomolecules, leading to off-target effects and toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The compound can also influence the activity of other metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis . These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, it can bind to intracellular proteins, which can influence its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and proteins . It can also localize to specific organelles, such as the mitochondria and nucleus, where it can exert its effects on metabolic processes and gene expression . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
2-[1-(2-cyanoacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-4-1-9(13)12-5-2-8(3-6-12)7-10(14)15/h8H,1-3,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMYSHSUJKWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


